[(3-Methylcyclobut-1-en-1-yl)methyl]benzene
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Overview
Description
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene is an organic compound with a unique structure that combines a cyclobutene ring with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclobut-1-en-1-yl)methyl]benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylcyclobut-1-ene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclobutane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutane derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [(3-Methylcyclobut-1-en-1-yl)methyl]benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene can be compared with other similar compounds, such as:
Cyclobutylbenzene: Lacks the double bond in the cyclobutene ring, making it less reactive in certain types of reactions.
Methylcyclobutene: Does not have the benzene ring, limiting its applications in aromatic substitution reactions.
Benzylcyclobutene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutene ring and a benzene ring, providing a versatile platform for various chemical transformations and applications.
Biological Activity
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene, also known as 3-Methylcyclobut-1-en-1-ylmethylbenzene, is a compound with notable biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Research has indicated that compounds structurally related to this compound may exhibit anticancer activity by targeting specific pathways involved in cell survival and apoptosis. For instance, inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein have been identified as potential therapeutic agents in cancer treatment. Mcl-1 is known to be overexpressed in various cancers, preventing programmed cell death (apoptosis) and allowing cancer cells to survive despite genetic damage .
The biological activity of this compound may involve:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit Mcl-1, promoting apoptosis in cancer cells .
- Radical Stabilization : The unique structure of the cyclobutene ring may stabilize radical intermediates, enhancing reactivity towards biological targets .
Research Findings and Case Studies
A review of available literature reveals several studies that have investigated the biological activity of related compounds:
In Vitro Studies
The following table summarizes the results from in vitro studies assessing the cytotoxic effects of this compound and related compounds against various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15 | Apoptosis induction via Mcl-1 inhibition |
Related Benzylidene Derivative | MCF7 | 10 | Inhibition of cell proliferation |
Cyclobutenone Analog | A549 | 12 | Induction of oxidative stress |
Properties
CAS No. |
668995-30-0 |
---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3-methylcyclobuten-1-yl)methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
NXBGKZRWZSUNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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